Solafuranone
Description
Solafuranone (C₁₅H₂₀O₂; CAS 367965-50-2) is a naturally occurring furanone derivative first isolated from the roots of Solanum indicum, a plant used in traditional Chinese medicine . Structurally, it features a 4-(2,6-dimethylbenzyl)-5,5-dimethyltetrahydrofuran-2-one backbone, confirmed via spectroscopic analysis . Physically, it is a white solid with a melting point of 132–133°C and a specific optical rotation of [α]D²⁵ = +14.0° (c = 1.0, CH₃CN) .
Bioactivity studies highlight its anti-inflammatory properties, particularly its inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages . This discrepancy may arise from variations in assay conditions or cell line sensitivity.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4R)-4-[(2,6-dimethylphenyl)methyl]-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C15H20O2/c1-10-6-5-7-11(2)13(10)8-12-9-14(16)17-15(12,3)4/h5-7,12H,8-9H2,1-4H3/t12-/m1/s1 |
InChI Key |
QKYZHMPSCAJJNT-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C[C@@H]2CC(=O)OC2(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2CC(=O)OC2(C)C |
Synonyms |
(+)-(R)-5,5-dimethyl-4-(2,6-dimethylbenzyl)dihydrofuran-2-one solafuranone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Solafuranone with structurally and functionally related compounds isolated from Solanum species or synthesized analogs:
Key Observations:
Structural vs. Functional Similarity: Solavetivone, a tricyclic sesquiterpenoid, shares anti-inflammatory activity with Solafuranone but demonstrates stronger cytotoxicity . Lycifuranone A, another furanone, lacks detailed bioactivity data, limiting direct comparison .
Anti-Inflammatory Activity: Solafuranone and Solavetivone both inhibit NO production, but Solavetivone has a lower IC₅₀ (65.54 μM vs. ~65 μM for Solafuranone), suggesting marginally higher potency .
Cytotoxicity Discrepancies: Early studies found Solafuranone non-cytotoxic , while commercial sources report activity at 30 μM . This may reflect differences in cell lines (e.g., Hep 3B vs. unspecified targets) or assay protocols.
methylbenzyl groups) significantly alter bioactivity .
Research Implications and Gaps
- Mechanistic Studies: The exact molecular targets of Solafuranone’s anti-inflammatory activity remain uncharacterized. Comparative proteomic or transcriptomic analyses with Solavetivone could clarify shared pathways.
- Cytotoxicity Validation: Re-evaluation of Solafuranone’s cytotoxicity across standardized cell lines (e.g., NCI-60 panel) is warranted to resolve conflicting reports .
- Structure-Activity Relationships (SAR) : Systematic synthesis of analogs (e.g., varying substituents on the benzyl group) could optimize anti-inflammatory efficacy or reduce toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
